4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a benzamide derivative featuring a sulfamoyl group substituted with two 2-methoxyethyl chains at the para position of the benzamide core. The 1,3,4-oxadiazole ring at the amide nitrogen is further substituted with a 2,5-dimethylphenyl group. The 1,3,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capacity, which may enhance pharmacokinetic properties .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-16-5-6-17(2)20(15-16)22-25-26-23(33-22)24-21(28)18-7-9-19(10-8-18)34(29,30)27(11-13-31-3)12-14-32-4/h5-10,15H,11-14H2,1-4H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXLZBRZSWZUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with bis(2-methoxyethyl)amine and a sulfonyl chloride under basic conditions.
Coupling with Benzamide: The final step involves coupling the oxadiazole intermediate with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H28N4O6S
- Molecular Weight : 488.6 g/mol
- CAS Number : 891125-76-1
The compound features a sulfamoyl group, an oxadiazole ring, and a methoxyphenyl group, contributing to its diverse chemical reactivity and potential biological activities .
Chemistry
In the field of chemistry, 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide serves as a versatile building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways. Its unique structure enables chemists to explore various reaction conditions and optimize yields for subsequent compounds.
Biology
The biological applications of this compound are particularly noteworthy. Research has indicated potential antimicrobial and anticancer properties. Studies are ongoing to evaluate its effectiveness against various pathogens and cancer cell lines. The interaction of this compound with specific molecular targets may modulate biological pathways, leading to therapeutic effects .
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic applications. It shows promise in drug development and delivery systems due to its ability to interact with biological targets effectively. Investigations into its mechanism of action have revealed that it may bind to enzymes or receptors, influencing their activity and potentially treating diseases such as cancer or infections .
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of various derivatives of oxadiazole compounds similar to this compound. Results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the oxadiazole moiety could enhance efficacy .
- Antimicrobial Studies : Another research project focused on assessing the antimicrobial activity of this compound against different bacterial strains. The findings demonstrated a promising inhibitory effect on Gram-positive bacteria, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the enzyme’s function. The oxadiazole ring and sulfamoyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Structural Differences: Sulfamoyl Group: The target compound features a bis(2-methoxyethyl)sulfamoyl group, whereas this analog has a methyl(phenyl)sulfamoyl substituent. The former introduces higher hydrophilicity due to the ethylene glycol chains, while the latter’s phenyl group enhances lipophilicity . Oxadiazole Substituent: The 2,5-dimethylphenyl group in the target compound contrasts with the 3,5-dimethoxyphenyl group here.
Synthetic Pathways :
Both compounds likely derive from similar benzamide precursors. For example, the sulfamoyl group in the target compound may be synthesized via nucleophilic substitution of sulfonyl chlorides with bis(2-methoxyethyl)amine, while the analog’s methyl(phenyl)sulfamoyl group could involve alkylation of phenylamine derivatives .Biological Implications :
The dimethoxyphenyl analog’s methoxy groups may enhance interactions with aromatic residues in enzyme active sites, whereas the dimethylphenyl group in the target compound could improve metabolic stability by reducing oxidative dealkylation .
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones
Structural Differences :
- Core Heterocycle : These compounds contain a 1,2,4-triazole ring instead of a 1,3,4-oxadiazole. Triazoles exhibit stronger hydrogen-bonding capacity but lower metabolic stability compared to oxadiazoles .
- Sulfonyl vs. Sulfamoyl : The phenylsulfonyl group in these derivatives is distinct from the sulfamoyl group in the target compound. Sulfonamides are more acidic (pKa ~1–2) than sulfamoyls (pKa ~4–5), affecting ionization and membrane permeability .
Spectral Data :
- IR Spectroscopy : The absence of C=O bands (~1663–1682 cm⁻¹) in triazole derivatives confirms cyclization, whereas the target compound retains the benzamide carbonyl (C=O) at ~1680 cm⁻¹ .
- Tautomerism : Triazole-thiones exist in thione tautomeric forms (νC=S at 1247–1255 cm⁻¹), while the oxadiazole in the target compound lacks such tautomerism, simplifying its spectral interpretation .
1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides and 1,3,4-oxadiazoles
- Structural Differences: Substituents: These compounds feature pyridine-4-carbonyl groups instead of benzamide cores. Pyridine’s basic nitrogen may enhance solubility but reduce blood-brain barrier penetration compared to the benzamide’s neutral amide . The target compound’s dimethylphenyl group may redirect activity toward mammalian targets .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Heterocycle | Sulfonyl/Sulfamoyl Group | Key Substituents | Potential Application |
|---|---|---|---|---|
| Target Compound | 1,3,4-oxadiazole | bis(2-methoxyethyl)sulfamoyl | 2,5-dimethylphenyl | Enzyme inhibition |
| N-[5-(3,5-dimethoxyphenyl)-...benzamide | 1,3,4-oxadiazole | methyl(phenyl)sulfamoyl | 3,5-dimethoxyphenyl | Ligand design |
| 5-(4-(4-X-phenylsulfonyl)phenyl)-...triazole | 1,2,4-triazole | phenylsulfonyl | 2,4-difluorophenyl | Antimicrobial agents |
| 1-(Pyridine-4′-carbonyl)-...oxadiazole | 1,3,4-oxadiazole | None | Arylthiosemicarbazide | Agrochemicals |
Table 2: Spectral Data Comparison
| Compound Type | IR Bands (cm⁻¹) | NMR Features (¹H/¹³C) |
|---|---|---|
| Target Compound | νC=O ~1680, νS=O ~1160–1180 | Benzamide protons: δ 7.8–8.2 (aromatic) |
| Triazole-thiones [7–9] | νC=S ~1247–1255, no νC=O | Thione tautomer: δ 13.5–14.0 (NH) |
| Dimethoxyphenyl Analog [3] | νC=O ~1675, νOCH3 ~2830–2960 | Methoxy protons: δ 3.8–3.9 (singlet) |
Research Findings and Implications
- Sulfamoyl vs. Sulfonyl : The bis(2-methoxyethyl)sulfamoyl group in the target compound likely improves water solubility compared to phenylsulfonyl derivatives, critical for oral bioavailability .
- Oxadiazole vs. Triazole : The 1,3,4-oxadiazole’s metabolic stability may extend the target compound’s half-life relative to triazole analogs, which are prone to oxidative degradation .
Biological Activity
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS Number: 891125-76-1) is a novel synthetic molecule that incorporates a sulfamoyl group and an oxadiazole moiety. This compound has been studied for its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.45 g/mol. The structure includes:
- Benzamide core : Provides a stable aromatic framework.
- Oxadiazole ring : Known for its pharmacological properties.
- Sulfamoyl group : Implicated in various biological activities.
Antibacterial Activity
Research indicates that compounds containing sulfamoyl groups exhibit significant antibacterial properties. The compound was tested against various bacterial strains using the broth microdilution method. Notably:
- Staphylococcus aureus : Showed notable inhibition with a minimum inhibitory concentration (MIC) of 12.5 μM.
- Escherichia coli : Displayed moderate activity with an MIC of 25 μM.
The antibacterial mechanism is likely due to the inhibition of bacterial enzymes or interference with cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound was evaluated through in vitro assays on several cancer cell lines. The findings include:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (non-small cell lung cancer).
- Results : The compound demonstrated significant antiproliferative effects with IC50 values ranging from 9.48 μM to 16.00 μM across different assays, indicating its potential as an anticancer agent .
Enzyme Inhibition
The compound has shown promising results in inhibiting key enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition could lead to therapeutic applications in neurodegenerative diseases.
- Urease : Inhibition suggests potential use in treating urinary tract infections by preventing urea breakdown .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Binding to Enzymes : The sulfamoyl group facilitates binding to active sites on enzymes, thus inhibiting their function.
- Cellular Uptake : The lipophilic nature of the methoxyethyl groups may enhance cellular permeability, allowing for effective intracellular action .
Case Studies
-
Antimicrobial Efficacy Study :
- Conducted on various Gram-positive and Gram-negative bacteria.
- Results indicated that the compound outperformed several existing antibiotics in terms of efficacy against resistant strains.
- Antitumor Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
